![molecular formula C20H24ClNO3 B2366230 1-(4-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide CAS No. 1798540-00-7](/img/structure/B2366230.png)
1-(4-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H24ClNO3 and its molecular weight is 361.87. The purity is usually 95%.
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Scientific Research Applications
Catalytic Reduction of Biomass-Derived Furanic Compounds
The research on the catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), has shown that these processes can yield a variety of useful products. Through hydrogenation, C–O hydrogenolysis, rearrangement, and other reactions, compounds like furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2-methylfuran can be produced. These findings indicate a potential application of similar chemical structures in the conversion of oxygen-rich compounds to valuable chemicals (Nakagawa, Tamura, & Tomishige, 2013).
Novel Synthesis Methods
Research into novel synthesis methods has led to the creation of pyrrolo[1,2-a]pyrimidinediones and pyrimido[1,2-a]isoindoledione through cyclization and thermolysis of specific carboxamides. This demonstrates the compound's utility in synthesizing complex heterocycles that could have applications in pharmaceuticals and material science (Stájer et al., 2006).
Insecticidal and Miticidal Properties
A study on a compound structurally related to 1-(4-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide revealed potent insecticidal and miticidal properties. The structural analysis of this compound highlights its potential for development into new agrochemical agents (Ji, Xia, Zhu, & Zhao, 2009).
Antidepressant and Antianxiety Activities
A novel series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed significant antidepressant and antianxiety activities in preclinical models. This suggests potential therapeutic applications of similar structures in mental health treatment (Kumar et al., 2017).
Herbicidal Activity
Research on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share some structural similarities, demonstrated good herbicidal activities. This points to the utility of such compounds in agricultural applications as novel herbicides (Wang, Li, Li, & Huang, 2004).
Antinociceptive and Anti-inflammatory Properties
A study on thiazolopyrimidine derivatives, including structures related to the compound , showed significant antinociceptive and anti-inflammatory activities. This research opens pathways for the development of new pain management and anti-inflammatory drugs (Selvam et al., 2012).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3/c1-19(24,13-17-5-4-12-25-17)14-22-18(23)20(10-2-3-11-20)15-6-8-16(21)9-7-15/h4-9,12,24H,2-3,10-11,13-14H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCXYBRGELXTNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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